tert-Butyl (4-(2-hydroxyethyl)-5-methylthiazol-2-yl)carbamate

Catalog No.
S16158189
CAS No.
M.F
C11H18N2O3S
M. Wt
258.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl (4-(2-hydroxyethyl)-5-methylthiazol-2-y...

Product Name

tert-Butyl (4-(2-hydroxyethyl)-5-methylthiazol-2-yl)carbamate

IUPAC Name

tert-butyl N-[4-(2-hydroxyethyl)-5-methyl-1,3-thiazol-2-yl]carbamate

Molecular Formula

C11H18N2O3S

Molecular Weight

258.34 g/mol

InChI

InChI=1S/C11H18N2O3S/c1-7-8(5-6-14)12-9(17-7)13-10(15)16-11(2,3)4/h14H,5-6H2,1-4H3,(H,12,13,15)

InChI Key

CERJNPCQSDCFGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)OC(C)(C)C)CCO

tert-Butyl (4-(2-hydroxyethyl)-5-methylthiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H14N2O3SC_9H_{14}N_2O_3S and a molecular weight of 230.29 g/mol. It features a thiazole ring substituted with a hydroxymethyl group and a tert-butyl carbamate moiety. This compound is notable for its potential applications in pharmaceuticals and biochemistry due to its unique structural characteristics.

Typical of carbamates, such as hydrolysis, where it can break down into its constituent parts in the presence of water and acids or bases. Additionally, it may undergo nucleophilic substitution reactions due to the presence of the carbamate functional group, allowing for further derivatization. These reactions are crucial for modifying the compound to enhance its biological activity or stability.

Synthesis of tert-Butyl (4-(2-hydroxyethyl)-5-methylthiazol-2-yl)carbamate can be achieved through several methods:

  • Condensation Reaction: A common approach involves the condensation of 5-methylthiazole with a hydroxymethyl derivative in the presence of a suitable catalyst.
  • Carbamate Formation: The resulting thiazole derivative can then be reacted with tert-butyl chloroformate to form the carbamate linkage.
  • Purification: The product is typically purified through recrystallization or chromatography to achieve the desired purity.

This compound holds potential applications in various fields:

  • Pharmaceuticals: Its unique structure may provide leads for new drug development, particularly in targeting diseases where thiazole derivatives have shown effectiveness.
  • Agricultural Chemistry: Compounds like this could be explored for their pesticidal properties.
  • Biochemical Research: It may serve as a tool for studying enzyme interactions or metabolic pathways involving thiazole-containing compounds.

Interaction studies involving tert-Butyl (4-(2-hydroxyethyl)-5-methylthiazol-2-yl)carbamate could focus on:

  • Enzyme Inhibition: Investigating how this compound interacts with specific enzymes that are relevant in metabolic pathways.
  • Protein Binding: Understanding its binding affinity to various proteins could provide insights into its mechanism of action.
  • Cellular Uptake: Studying how well this compound is absorbed by cells could inform its potential therapeutic use.

Several compounds share structural similarities with tert-Butyl (4-(2-hydroxyethyl)-5-methylthiazol-2-yl)carbamate. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
tert-Butyl (4-methylthiazol-2-yl)carbamateC9H14N2O2SC_9H_{14}N_2O_2SLacks hydroxymethyl group; simpler structure
tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamateC9H14N2O3SC_9H_{14}N_2O_3SSimilar backbone but different substituents
5-MethylthiazoleC4H5NSC_4H_5NSBasic thiazole structure without carbamate

These compounds illustrate the diversity within thiazole chemistry, highlighting how variations in substituents can lead to different biological activities and applications. The presence of both hydroxymethyl and tert-butyl groups in tert-Butyl (4-(2-hydroxyethyl)-5-methylthiazol-2-yl)carbamate may contribute to its unique properties compared to these similar compounds.

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

258.10381361 g/mol

Monoisotopic Mass

258.10381361 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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